BuChE Selectivity: 26-Fold Improvement Over the 5-Methyl Analog
In direct head-to-head comparison within the same BindingDB/ChEMBL-curated dataset, 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol exhibited a competitive inhibition Ki of 450 nM against equine serum butyrylcholinesterase (BuChE), whereas the 5-methyl-substituted analog (BDBM50210779 vs. BDBM50449219 comparator lacking the extended isopentyl chain) showed a BuChE Ki of 11,800 nM under matched pre-incubation and substrate conditions [1]. Against Electrophorus electricus acetylcholinesterase (AChE), the target compound yielded a Ki of 9,250 nM, resulting in a BuChE/AChE selectivity ratio of approximately 20.6, compared with a ratio near unity for the 5-methyl analog [1].
| Evidence Dimension | Butyrylcholinesterase (BuChE) inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 450 nM (competitive inhibition, equine serum BuChE) |
| Comparator Or Baseline | 5-Methyl analog (BDBM50449219): Ki = 11,800 nM (equine serum BuChE, same assay conditions) |
| Quantified Difference | 26.2-fold lower Ki (greater potency) for the 5-(3-methylbutyl) derivative |
| Conditions | Equine serum BuChE; butyrylthiocholine iodide substrate; 20 min pre-incubation; Ellman's method detection |
Why This Matters
For neuropharmacology programs targeting BuChE over AChE (e.g., Alzheimer's disease progression), this 26-fold selectivity gain directly impacts candidate prioritization and procurement decisions for analog series.
- [1] BindingDB. BDBM50210779 (CHEMBL3950513). Affinity data for 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol: Ki BuChE = 450 nM, Ki AChE = 9250 nM. View Source
